molecular formula C15H19NO B12722493 (E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline CAS No. 81719-55-3

(E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12722493
CAS No.: 81719-55-3
M. Wt: 229.32 g/mol
InChI Key: KPPVNWGJXFMGAM-UUILKARUSA-N
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Description

(E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that includes a quinoline backbone

Preparation Methods

The synthesis of (E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct configuration and high yield of the desired product .

Chemical Reactions Analysis

(E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Scientific Research Applications

(E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

(E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline can be compared with other quinoline derivatives, such as:

Properties

CAS No.

81719-55-3

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(E)-2-methyl-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)but-2-en-1-one

InChI

InChI=1S/C15H19NO/c1-4-12(3)15(17)16-9-5-6-13-10-11(2)7-8-14(13)16/h4,7-8,10H,5-6,9H2,1-3H3/b12-4+

InChI Key

KPPVNWGJXFMGAM-UUILKARUSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)N1CCCC2=C1C=CC(=C2)C

Canonical SMILES

CC=C(C)C(=O)N1CCCC2=C1C=CC(=C2)C

Origin of Product

United States

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